Benzenamine, 4-methoxy-2-(1-phenylethenyl)-
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Overview
Description
Benzenamine, 4-methoxy-2-(1-phenylethenyl)-: is an organic compound with the molecular formula C15H15NO. It is also known by other names such as 4-Methoxy-2-(1-phenylvinyl)aniline. This compound is characterized by the presence of a benzenamine core substituted with a methoxy group and a phenylethenyl group. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-methoxy-2-(1-phenylethenyl)- typically involves the reaction of 4-methoxyaniline with styrene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction is conducted under an inert atmosphere, typically nitrogen, and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 4-methoxy-2-(1-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Halogens, nitrating agents, in solvents like acetic acid or sulfuric acid.
Major Products:
Oxidation: Quinones, oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
Benzenamine, 4-methoxy-2-(1-phenylethenyl)- is utilized in various scientific research fields due to its versatile chemical properties:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-methoxy-2-(1-phenylethenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the target. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The methoxy and phenylethenyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Benzenamine, 4-(2-phenylethenyl)-: Similar structure but lacks the methoxy group.
Benzene, 1-methoxy-4-(2-phenylethenyl)-: Similar structure but lacks the amine group.
Benzene, 1-methoxy-4-(2-phenylethyl)-: Similar structure but has an ethyl group instead of an ethenyl group .
Uniqueness: Benzenamine, 4-methoxy-2-(1-phenylethenyl)- is unique due to the presence of both the methoxy and phenylethenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
19938-96-6 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
4-methoxy-2-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C15H15NO/c1-11(12-6-4-3-5-7-12)14-10-13(17-2)8-9-15(14)16/h3-10H,1,16H2,2H3 |
InChI Key |
ZXUGLHFZUHNLQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
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